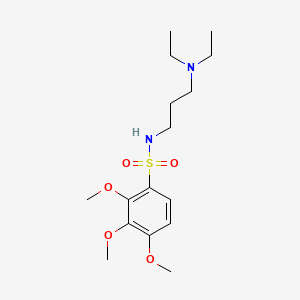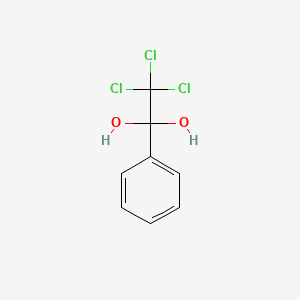
2,2,2-Trichloro-1-phenylethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone
Synthetic Routes and Reaction Conditions:
Addition of Trichloroacetaldehyde to Benzene: One common method involves the addition of trichloroacetaldehyde (chloral) to benzene in the presence of aluminum chloride as a catalyst.
Reaction of Benzaldehyde with Chloroform: Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
Comparación Con Compuestos Similares
2,2,2-Trichloro-1-phenylethanone: Shares a similar structure but lacks the diol functionality.
1-Phenylethane-1,2-diol: Contains a phenyl group and two hydroxyl groups but lacks the chlorine atoms.
2,2,2-Trichloroethane-1,1-diol: Similar in structure but without the phenyl group.
Uniqueness:
- The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
110374-87-3 |
|---|---|
Fórmula molecular |
C8H7Cl3O2 |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
Clave InChI |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



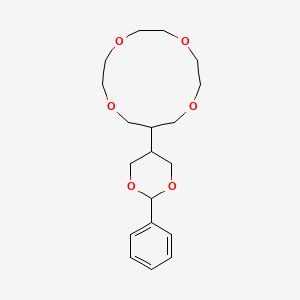
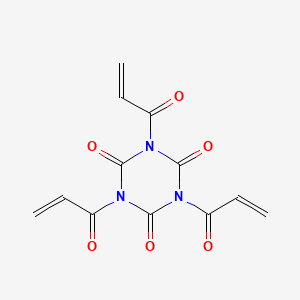

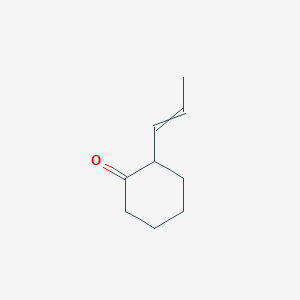
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)

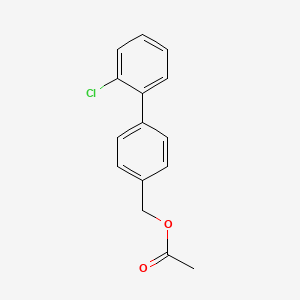
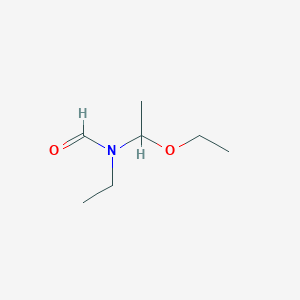
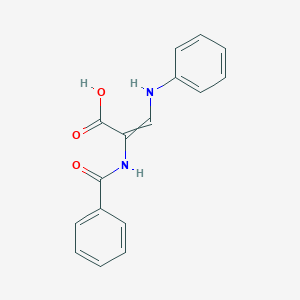
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
